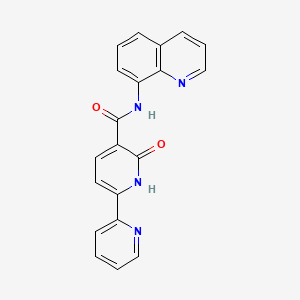
1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide, also known as BPP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a small molecule that belongs to the class of pyrrolidine carboxamides and has been shown to possess unique biological properties that make it a promising candidate for various medical applications.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. This compound has also been shown to modulate the activity of ion channels and receptors involved in neuronal signaling, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, suggesting that it has anti-inflammatory properties. This compound has also been shown to reduce oxidative stress and increase antioxidant enzyme activity, suggesting that it has antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide is its relatively simple synthesis, which makes it an attractive target for chemical synthesis. This compound is also stable and can be stored for long periods, making it easy to work with in the laboratory. However, one limitation of this compound is its limited solubility in water, which may make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide. One potential direction is to further investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Another potential direction is to investigate its anticancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide involves the reaction of 2-benzylpyridine-3-carboxylic acid with pyrazole and pyrrolidine in the presence of a coupling reagent such as EDCI or HATU. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be done in a few steps, making it an attractive target for chemical synthesis.
Scientific Research Applications
1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
Properties
IUPAC Name |
1-benzyl-N-(6-pyrazol-1-ylpyridin-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(18-8-4-12-24(18)15-16-6-2-1-3-7-16)23-17-9-10-19(21-14-17)25-13-5-11-22-25/h1-3,5-7,9-11,13-14,18H,4,8,12,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEGTQLJBOUHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dihydro-1H-inden-1-yl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methylurea](/img/structure/B7532287.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide](/img/structure/B7532291.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532300.png)
![4-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7532319.png)
![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532325.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7532338.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)

![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)
![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)
![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)

